molecular formula C13H8ClN5O2S B11483069 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole

1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole

Cat. No.: B11483069
M. Wt: 333.75 g/mol
InChI Key: LVVXHRBZLUSOIE-UHFFFAOYSA-N
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Description

1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a nitrophenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE involves several steps. One common synthetic route starts with the nitration of 4-chlorothiophenol to obtain 4-chloro-3-nitrothiophenol. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying biological pathways and developing new drugs.

    Medicine: Some derivatives of this compound have exhibited antimicrobial and anticancer activities, making them candidates for drug development.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE depends on its specific application. In biological systems, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE include other tetrazole derivatives with different substituents. For example:

    1-{3-[(4-BROMOPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE: This compound has a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

    1-{3-[(4-METHOXYPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 1-{3-[(4-CHLOROPHENYL)SULFANYL]-5-NITROPHENYL}-1H-1,2,3,4-TETRAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H8ClN5O2S

Molecular Weight

333.75 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8ClN5O2S/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

LVVXHRBZLUSOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl

Origin of Product

United States

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